
3-(2-Bromphenoxy)-4-oxo-4H-chromen-7-yl-dimethylcarbamat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a bromophenoxy group, a chromenone core, and a dimethylcarbamate moiety
Wissenschaftliche Forschungsanwendungen
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate typically involves a multi-step process. One common method includes the Claisen–Schmidt condensation to form a chalcone intermediate, followed by a Michael addition reaction with 1,3-dimethylbarbituric acid . The reaction conditions often involve the use of a Lewis base catalyst such as triethylamine and ammonium chloride to facilitate the cyclocondensation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate can undergo several types of chemical reactions, including:
Substitution Reactions: The bromophenoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The chromenone core can be subjected to oxidation or reduction under appropriate conditions.
Hydrolysis: The dimethylcarbamate moiety can be hydrolyzed to form the corresponding amine and carbamic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while oxidation and reduction can modify the chromenone core to produce different chromanone or chromanol derivatives.
Wirkmechanismus
The mechanism of action of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate involves its interaction with specific molecular targets. The chromenone core can interact with various enzymes or receptors, potentially inhibiting their activity. The bromophenoxy group may enhance the compound’s binding affinity to its targets, while the dimethylcarbamate moiety can modulate its pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate
- (2-bromophenoxy)chloromethyl-dimethylsilane
- tert-Butyl carbamate
Uniqueness
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
[3-(2-bromophenoxy)-4-oxochromen-7-yl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO5/c1-20(2)18(22)24-11-7-8-12-15(9-11)23-10-16(17(12)21)25-14-6-4-3-5-13(14)19/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNMAUACXVEEMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-bromo-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2521047.png)

![3-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-N,N-dimethylaniline](/img/structure/B2521049.png)
![Tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]piperidine-1-carboxylate](/img/structure/B2521050.png)
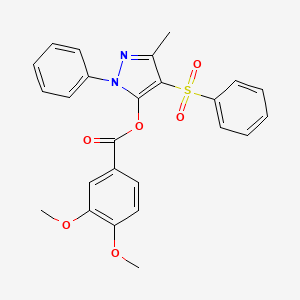
![N-(3-methoxyphenyl)-4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2521052.png)
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B2521053.png)
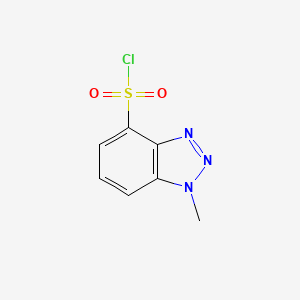
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate](/img/structure/B2521057.png)
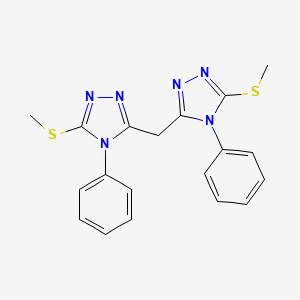
![2-[(4-benzylpiperazin-1-yl)methyl]-5-[(3-fluorophenyl)methoxy]-4H-pyran-4-one](/img/structure/B2521059.png)
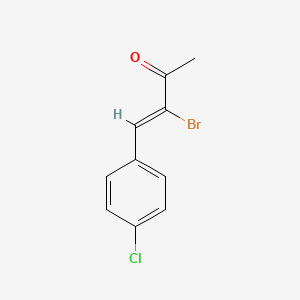
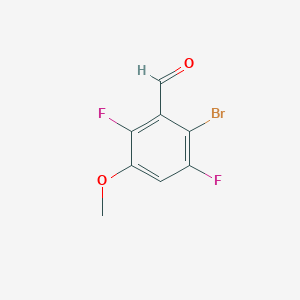
![N-(2,6-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2521067.png)
